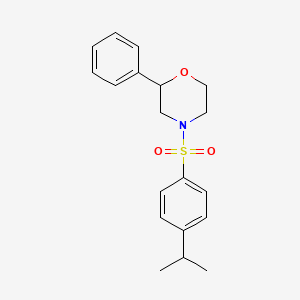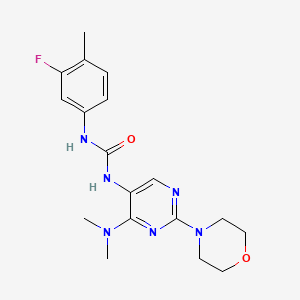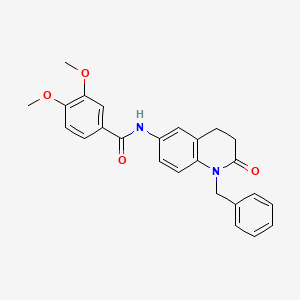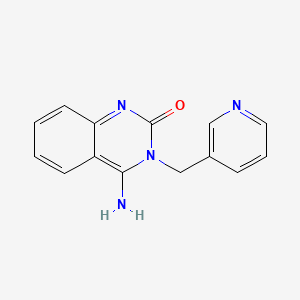
(2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C22H22FN3O and a molecular weight of 363.436. It is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of this compound or its similar structures has been reported in several studies. For instance, a study reported the synthesis of a precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% .Molecular Structure Analysis
The molecular structure of this compound or its similar structures has been analyzed using single-crystal X-ray diffraction data . The dihedral angle between the mean planes of the two rings is 1.30(4)° .Chemical Reactions Analysis
The chemical reactions involving this compound or its similar structures have been studied. For example, a study reported that 2-(4-fluorophenyl)-1H-benzo[d]imidazole and 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole are suitable scaffolds in the acquisition of PAMs of the GABA-A receptor with enhanced metabolic stability and reduced potential for hepatotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound or its similar structures include a density of 1.2±0.1 g/cm3, boiling point of 567.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, enthalpy of vaporization of 85.2±3.0 kJ/mol, flash point of 297.1±30.1 °C, index of refraction of 1.615, molar refractivity of 102.5±0.3 cm3, and molar volume of 293.9±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Structural Exploration
Research has focused on the synthesis of novel bioactive heterocycles and their structural characterization. For instance, a study by Prasad et al. (2018) explored the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles, showing antiproliferative activity. This work underlines the significance of structural analysis in understanding the stability and bioactivity of such compounds (Prasad et al., 2018).
Optical and Spectroscopic Properties
The optical properties of compounds with similar structures have been extensively studied. Volpi et al. (2017) synthesized a series of imidazole derivatives with remarkable Stokes' shifts, highlighting their potential as low-cost luminescent materials. This suggests the relevance of such compounds in developing materials with specific optical properties (Volpi et al., 2017).
Potential Therapeutic Applications
Some derivatives have been investigated for their therapeutic potential. Vacher et al. (1999) explored novel derivatives as selective and potent agonists at 5-HT1A receptors, indicating their potential in treating depression. This underscores the importance of structural modifications in enhancing the bioactivity and selectivity of such compounds (Vacher et al., 1999).
Radiosynthesis and Imaging Applications
Blanckaert et al. (2005) reported the synthesis, radiosynthesis, and in vivo evaluation of a compound for visualizing the 5-HT2A receptor with SPECT, demonstrating the application of such molecules in diagnostic imaging (Blanckaert et al., 2005).
Safety and Hazards
Orientations Futures
The future directions for this compound or its similar structures include further investigation of their potential as lead structures for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators . Another study reported the radiosynthesis of a similar structure and its preliminary in vivo evaluation .
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-9-5-4-8-19(20)22(27)25-13-10-17(11-14-25)16-26-15-12-24-21(26)18-6-2-1-3-7-18/h1-9,12,15,17H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOBHVMCCKSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

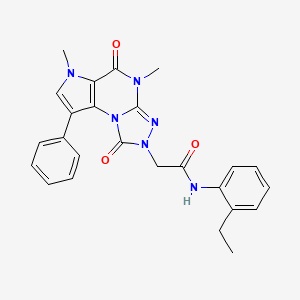
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)

![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
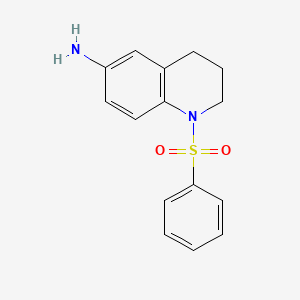
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2612387.png)
